2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 5-methyl-2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)ethylamine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The methoxyphenyl and thiazolyl groups are common motifs in many pharmacologically active compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The methoxyphenyl group could interact with hydrophobic regions, while the thiazole ring might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the thiazole ring.
2-(2-hydroxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Has a hydroxyl group instead of a methoxy group.
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)ethanamine: Has an amine group instead of an acetamide group.
Uniqueness
The presence of both the methoxyphenyl and the 5-methyl-1,3-thiazol-2-yl groups in 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide makes it unique
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-14-13(18-9)15-12(16)7-10-5-3-4-6-11(10)17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGCTYFZJPQQNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322929 | |
Record name | 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730986-80-8 | |
Record name | 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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